molecular formula C15H18N2O5 B10766012 2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid

2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid

Cat. No.: B10766012
M. Wt: 306.31 g/mol
InChI Key: ABKJCDILEUEJSH-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid typically involves the reaction of 2-formylbenzoic acid with 6-carboxyhexanoylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted hydrazone derivatives.

Scientific Research Applications

2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzonitrile: Contains a nitrile group instead of a carboxylic acid.

    2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzyl alcohol: Features a hydroxyl group instead of a carboxylic acid.

Uniqueness

2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a hydrazone group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10-

InChI Key

ABKJCDILEUEJSH-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)CCCCCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O

Origin of Product

United States

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